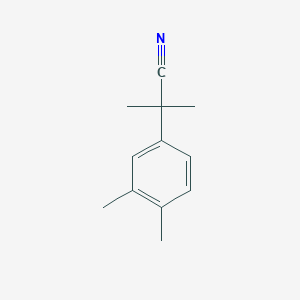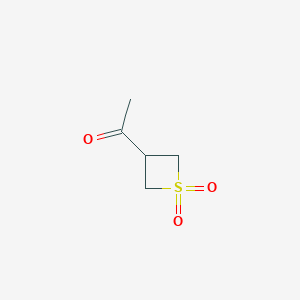
3-Acetyl-1lambda6-thietane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1lambda6-thietane-1,1-dione is a chemical compound with a molecular weight of 148.2 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various advanced applications .
Métodos De Preparación
The synthetic routes and reaction conditions for 3-Acetyl-1lambda6-thietane-1,1-dione are not widely documented in publicly available sources. it is typically produced in high-purity forms (minimum 95%) for specialized applications . Industrial production methods likely involve advanced organic synthesis techniques, but specific details are not readily accessible.
Análisis De Reacciones Químicas
3-Acetyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may yield thietane derivatives with different functional groups.
Substitution: It can participate in substitution reactions, where the acetyl group or other substituents are replaced by different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Acetyl-1lambda6-thietane-1,1-dione has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: Its unique reactivity makes it useful in biochemical studies, particularly in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism by which 3-Acetyl-1lambda6-thietane-1,1-dione exerts its effects involves its ability to undergo various chemical reactions, forming different products that can interact with molecular targets. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical studies.
Comparación Con Compuestos Similares
3-Acetyl-1lambda6-thietane-1,1-dione can be compared with other similar compounds, such as:
Thietane-1,1-dione: Lacks the acetyl group, resulting in different reactivity and applications.
3-Methyl-1lambda6-thietane-1,1-dione: Similar structure but with a methyl group instead of an acetyl group, leading to variations in chemical behavior.
3-Propionyl-1lambda6-thietane-1,1-dione:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity properties .
Propiedades
Fórmula molecular |
C5H8O3S |
|---|---|
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
1-(1,1-dioxothietan-3-yl)ethanone |
InChI |
InChI=1S/C5H8O3S/c1-4(6)5-2-9(7,8)3-5/h5H,2-3H2,1H3 |
Clave InChI |
XQEIPERZNDUOPO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


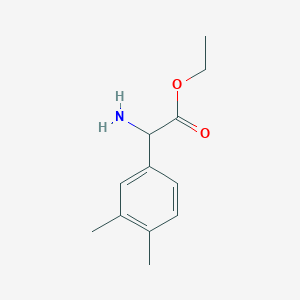
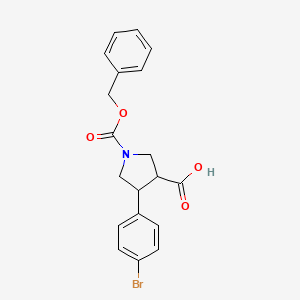
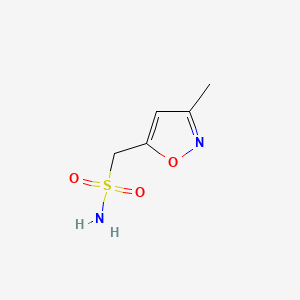
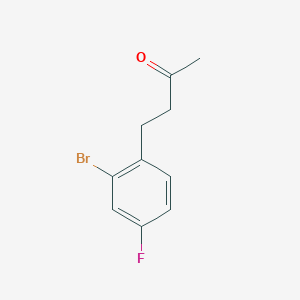
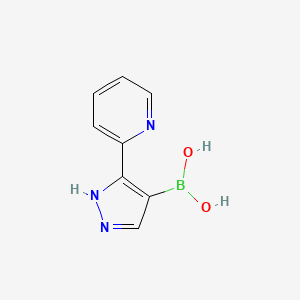
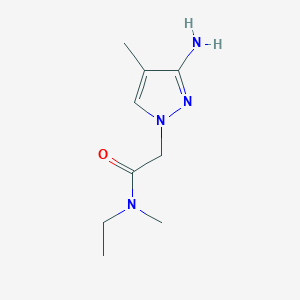
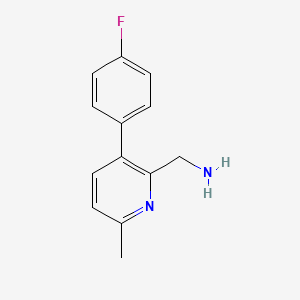
![7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
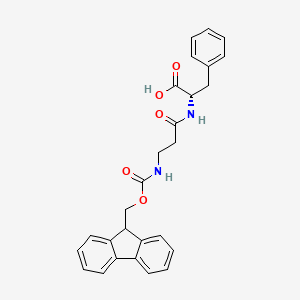

![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
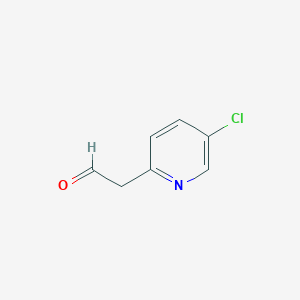
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
